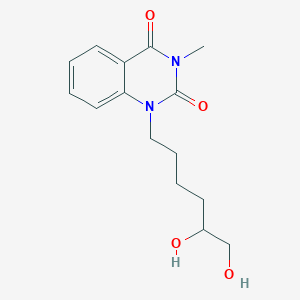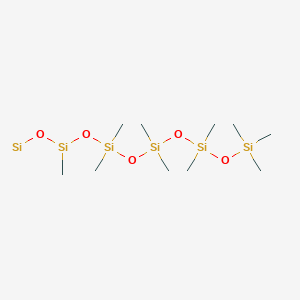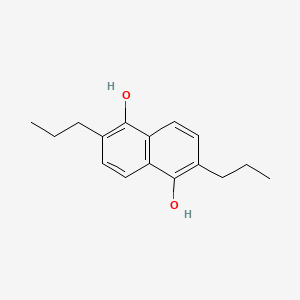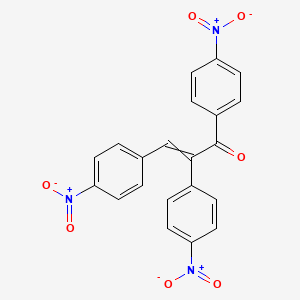
Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis-: is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected by a propanamide group. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and ability to reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is used as a building block for the synthesis of various bioactive triazole-fused heterocycles. These heterocycles have applications in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. It has shown promise as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of various chemical intermediates and as a catalyst in organic reactions .
Mecanismo De Acción
The mechanism of action of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and demethylases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects .
Comparación Con Compuestos Similares
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole structure and have comparable biological activities.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also contains triazole rings and is used in the synthesis of coordination polymers.
Uniqueness: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual triazole rings provide versatility in chemical reactions and biological activities, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
131706-28-0 |
|---|---|
Fórmula molecular |
C8H14N6O2 |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |
Clave InChI |
VNHCEUAHFHWUNE-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=CN1N(CCC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)




![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
